molecular formula C22H19N5O4S B11440613 methyl 4-(2-{[4-(methoxycarbonyl)phenyl]amino}-6-methyl-8-sulfanyl-9H-purin-9-yl)benzoate

methyl 4-(2-{[4-(methoxycarbonyl)phenyl]amino}-6-methyl-8-sulfanyl-9H-purin-9-yl)benzoate

Cat. No.: B11440613
M. Wt: 449.5 g/mol
InChI Key: MAYBVIVHDBRMDP-UHFFFAOYSA-N
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Description

Methyl 4-(2-{[4-(methoxycarbonyl)phenyl]amino}-6-methyl-8-sulfanyl-9H-purin-9-yl)benzoate is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine ring system substituted with various functional groups such as methoxycarbonyl, amino, methyl, and sulfanyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-{[4-(methoxycarbonyl)phenyl]amino}-6-methyl-8-sulfanyl-9H-purin-9-yl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core is synthesized through a series of condensation reactions involving appropriate starting materials such as formamide and cyanamide.

    Introduction of Functional Groups: The methoxycarbonyl, amino, methyl, and sulfanyl groups are introduced through various substitution and addition reactions. For example, the methoxycarbonyl group can be introduced via esterification, while the amino group can be introduced through nucleophilic substitution.

    Coupling Reactions: The final step involves coupling the functionalized purine core with a benzoate derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-{[4-(methoxycarbonyl)phenyl]amino}-6-methyl-8-sulfanyl-9H-purin-9-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The methoxycarbonyl group can undergo nucleophilic substitution to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various esters or amides depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(2-{[4-(methoxycarbonyl)phenyl]amino}-6-methyl-8-sulfanyl-9H-purin-9-yl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Used in the development of novel materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of methyl 4-(2-{[4-(methoxycarbonyl)phenyl]amino}-6-methyl-8-sulfanyl-9H-purin-9-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA/RNA: Modulating gene expression or interfering with nucleic acid synthesis.

    Modulating Receptor Activity: Binding to cellular receptors and altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-aminobenzoate: A simpler ester derivative with similar functional groups.

    4-Methoxycarbonylphenylboronic acid: Contains a methoxycarbonyl group and is used in various organic reactions.

    4-((2-(methoxycarbonyl)phenyl)amino)-2-methyl-4-oxobutanoic acid: Another compound with a methoxycarbonyl and amino group, but with different structural features.

Uniqueness

Methyl 4-(2-{[4-(methoxycarbonyl)phenyl]amino}-6-methyl-8-sulfanyl-9H-purin-9-yl)benzoate is unique due to its complex structure and the presence of multiple functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various research applications and distinguishes it from simpler analogs.

Properties

Molecular Formula

C22H19N5O4S

Molecular Weight

449.5 g/mol

IUPAC Name

methyl 4-[[9-(4-methoxycarbonylphenyl)-6-methyl-8-sulfanylidene-7H-purin-2-yl]amino]benzoate

InChI

InChI=1S/C22H19N5O4S/c1-12-17-18(26-21(23-12)24-15-8-4-13(5-9-15)19(28)30-2)27(22(32)25-17)16-10-6-14(7-11-16)20(29)31-3/h4-11H,1-3H3,(H,25,32)(H,23,24,26)

InChI Key

MAYBVIVHDBRMDP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=N1)NC3=CC=C(C=C3)C(=O)OC)N(C(=S)N2)C4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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